![molecular formula C23H32N2O5S B5170519 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5170519.png)
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties and mechanisms of action. This compound belongs to the class of sulfonamide compounds, which are known to have various biological and pharmacological activities.
作用机制
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide exerts its effects by binding to the anion channels and blocking their activity. The binding of 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide to the channels leads to a conformational change in the channel, which prevents the movement of chloride ions through the channel. This results in a decrease in the chloride conductance across the cell membrane.
Biochemical and Physiological Effects:
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, in cardiac myocytes, 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating intracellular pH. In pancreatic beta cells, 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been shown to inhibit the activity of the ATP-sensitive potassium channels, which are involved in insulin secretion.
实验室实验的优点和局限性
One of the major advantages of using 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide in lab experiments is its specificity for anion channels. 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been shown to have minimal effects on other ion channels, which makes it an ideal tool for studying anion channels. However, one of the limitations of using 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide is its potential for off-target effects. 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been shown to interact with other proteins and enzymes, which may lead to unintended effects.
未来方向
There are several future directions for research involving 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide. One area of research is the development of more specific and potent 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide analogs that can be used to study anion channels with greater precision. Another area of research is the use of 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide in the treatment of various diseases, such as cystic fibrosis and cardiac arrhythmias. Finally, the use of 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide in combination with other drugs or therapies may provide new opportunities for the treatment of various diseases.
合成方法
The synthesis of 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide involves the reaction of 4-nitrobenzoyl chloride with diisobutylamine in the presence of a base, followed by reduction of the resulting nitro compound with tin (II) chloride. The final product is obtained by the reaction of the resulting amine with 2,5-dimethoxyaniline. This method has been used to synthesize 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide in large quantities with high purity.
科学研究应用
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been extensively used in scientific research as a tool to study various physiological and biochemical processes. One of the major applications of 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide is in the study of ion channels, particularly the anion channels. 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been shown to block the activity of various anion channels, including the ClC family of chloride channels and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
属性
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5S/c1-16(2)14-25(15-17(3)4)31(27,28)20-10-7-18(8-11-20)23(26)24-21-13-19(29-5)9-12-22(21)30-6/h7-13,16-17H,14-15H2,1-6H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOKWRJRCYQABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2,5-dimethoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(difluoromethoxy)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5170436.png)
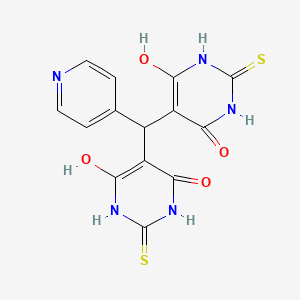
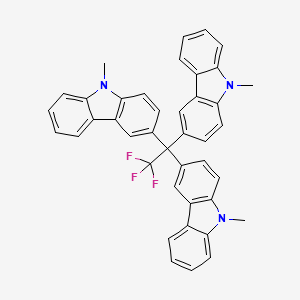
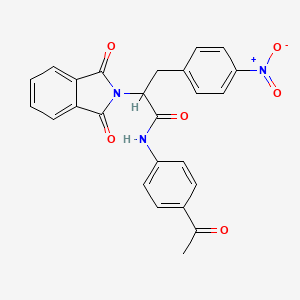
![2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5170458.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methoxy-1H-benzimidazole](/img/structure/B5170466.png)
![N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)
![4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5170476.png)
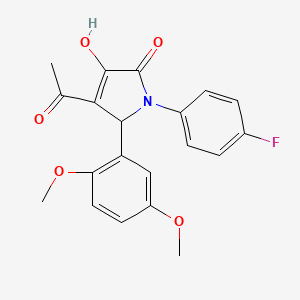
![3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5170496.png)
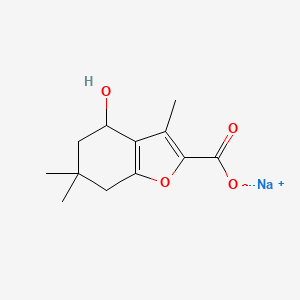
![N-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B5170511.png)
![2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5170530.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170537.png)